molecular formula C4H7N3O9 B15348342 Butane-1,2,3-triyl trinitrate CAS No. 84002-64-2

Butane-1,2,3-triyl trinitrate

Cat. No.: B15348342
CAS No.: 84002-64-2
M. Wt: 241.11 g/mol
InChI Key: GIFRMMSPDQZIHL-UHFFFAOYSA-N
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Description

Butane-1,2,3-triyl trinitrate is a chemical compound with the molecular formula C₄H₇N₃O₉ and a molecular weight of 241.1131 g/mol. It is a colorless to brown liquid with explosive properties, commonly used in military applications as a propellant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butane-1,2,3-triyl trinitrate can be synthesized through the nitration of butane-1,2,3-triol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically involves the gradual addition of nitric acid to the butane-1,2,3-triol while maintaining the temperature below 50°C to prevent decomposition.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors where butane-1,2,3-triol is continuously fed into the reactor along with a controlled stream of nitric acid and sulfuric acid. The reaction mixture is cooled to maintain optimal conditions, and the resulting product is purified through distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Butane-1,2,3-triyl trinitrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a strong acid catalyst.

Major Products Formed:

  • Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.

  • Reduction: Reduction reactions yield alcohols and amines.

  • Substitution: Substitution reactions result in the formation of alkyl halides and ethers.

Scientific Research Applications

Butane-1,2,3-triyl trinitrate has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a precursor for the production of other nitrate esters.

  • Biology: Research studies have explored its potential as a biologically active compound in drug development.

  • Medicine: It has been investigated for its use in medical imaging and as a component in pharmaceutical formulations.

  • Industry: Its primary application is in the production of solid rocket propellants and explosives due to its high energy content and stability.

Mechanism of Action

The mechanism by which butane-1,2,3-triyl trinitrate exerts its effects involves the release of nitric oxide (NO) upon decomposition, which can interact with molecular targets and pathways in biological systems. The nitric oxide released can modulate various physiological processes, including vasodilation and immune responses.

Comparison with Similar Compounds

  • Nitroglycerin

  • 1,2,4-Butanetriol trinitrate (BTTN)

  • Ethylene glycol dinitrate (EGDN)

  • Methyl nitrate

Properties

CAS No.

84002-64-2

Molecular Formula

C4H7N3O9

Molecular Weight

241.11 g/mol

IUPAC Name

1,3-dinitrooxybutan-2-yl nitrate

InChI

InChI=1S/C4H7N3O9/c1-3(15-6(10)11)4(16-7(12)13)2-14-5(8)9/h3-4H,2H2,1H3

InChI Key

GIFRMMSPDQZIHL-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

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